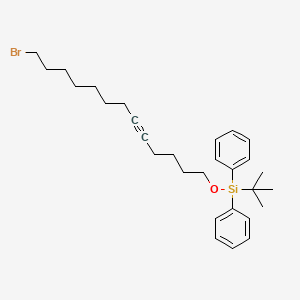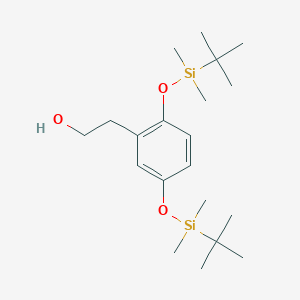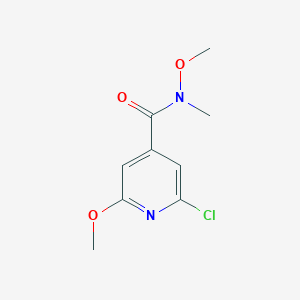
Xphos-PD G2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xphos-PD G2 is a second-generation preformed catalyst developed by Buchwald. It is a bulky monodentate biaryl ligand that undergoes rapid reductive elimination to form a reactive, monoligated palladium (0) species . This compound is widely used in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xphos-PD G2 is synthesized by combining a biarylphosphine ligand with a palladium precursor. The synthesis involves the formation of a palladium complex with the biarylphosphine ligand, followed by purification to obtain the preformed catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Xphos-PD G2 primarily undergoes palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids or boronate esters to form biaryl compounds.
Buchwald-Hartwig Cross Coupling: This reaction involves the coupling of aryl halides with amines to form arylamines.
Common Reagents and Conditions:
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Cross Coupling: Arylamines.
Aplicaciones Científicas De Investigación
Xphos-PD G2 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Xphos-PD G2 functions by forming a reactive, monoligated palladium (0) species through rapid reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, which typically involves the following steps:
Oxidative Addition: The palladium (0) species reacts with an aryl halide to form a palladium (II) complex.
Transmetalation: The palladium (II) complex reacts with a boronic acid or boronate ester to form a palladium (II) intermediate.
Reductive Elimination: The palladium (II) intermediate undergoes reductive elimination to form the final biaryl product and regenerate the palladium (0) species.
Comparación Con Compuestos Similares
SPhos-PD G2: Another second-generation preformed catalyst with similar applications but different ligand structures.
RuPhos: A bulky monodentate biaryl ligand used in similar cross-coupling reactions.
XPhos-PD G3: A third-generation preformed catalyst with improved reactivity and stability.
Uniqueness: Xphos-PD G2 is unique due to its high reactivity, stability, and ability to form highly stable monoligated palladium (0) species. This makes it particularly effective in facilitating cross-coupling reactions with excellent yields and conversions, even at low catalyst loadings .
Propiedades
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMDSGYOJBEBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL](/img/structure/B8264991.png)








![2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8265052.png)




